molecular formula C9H8N4O B13132020 8-Amino-1,7-naphthyridine-5-carboxamide

8-Amino-1,7-naphthyridine-5-carboxamide

Katalognummer: B13132020
Molekulargewicht: 188.19 g/mol
InChI-Schlüssel: YIXBBFDMVYHJJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-1,7-naphthyridine-5-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an amino group at the 8th position and a carboxamide group at the 5th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,7-naphthyridine-5-carboxamide typically involves the nucleophilic substitution reaction of a naphthyridine precursor with an appropriate amine. For instance, various 5- and 8-amino substituted-1,6-naphthyridine-7-carboxamides can be obtained through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Amino-1,7-naphthyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the naphthyridine core.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve amines, alcohols, or thiols as nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .

Wissenschaftliche Forschungsanwendungen

8-Amino-1,7-naphthyridine-5-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Amino-1,7-naphthyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Amino-1,7-naphthyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxamide groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent.

Eigenschaften

Molekularformel

C9H8N4O

Molekulargewicht

188.19 g/mol

IUPAC-Name

8-amino-1,7-naphthyridine-5-carboxamide

InChI

InChI=1S/C9H8N4O/c10-8-7-5(2-1-3-12-7)6(4-13-8)9(11)14/h1-4H,(H2,10,13)(H2,11,14)

InChI-Schlüssel

YIXBBFDMVYHJJO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=NC=C2C(=O)N)N)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.